molecular formula C11H9NO B1266891 6-Acetylquinoline CAS No. 73013-68-0

6-Acetylquinoline

Cat. No.: B1266891
CAS No.: 73013-68-0
M. Wt: 171.19 g/mol
InChI Key: GBYIZWZRYFGYDE-UHFFFAOYSA-N
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Description

6-Acetylquinoline is an organic compound with the molecular formula C11H9NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Biochemical Analysis

Biochemical Properties

1-(Quinolin-6-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can influence various cellular processes, including cell division and metabolism . Additionally, 1-(Quinolin-6-yl)ethanone can act as an inhibitor for certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .

Cellular Effects

1-(Quinolin-6-yl)ethanone has significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain protein kinases, which can lead to changes in cell signaling pathways and gene expression . This inhibition can result in altered cellular metabolism and can affect processes such as cell growth and apoptosis (programmed cell death) .

Molecular Mechanism

The molecular mechanism of 1-(Quinolin-6-yl)ethanone involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of protein kinases by binding to their active sites, preventing them from phosphorylating their target proteins . This binding interaction can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Quinolin-6-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(Quinolin-6-yl)ethanone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and prolonged changes in cellular function .

Dosage Effects in Animal Models

The effects of 1-(Quinolin-6-yl)ethanone vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

1-(Quinolin-6-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in the synthesis of nucleotides, leading to changes in the levels of these essential biomolecules . This inhibition can affect cellular processes such as DNA replication and repair .

Transport and Distribution

The transport and distribution of 1-(Quinolin-6-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression .

Subcellular Localization

1-(Quinolin-6-yl)ethanone is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its subcellular localization. For example, when localized in the nucleus, it can interact with transcription factors and other nuclear proteins, leading to changes in gene expression . Post-translational modifications, such as phosphorylation, can also affect its localization and activity .

Preparation Methods

The synthesis of 6-Acetylquinoline typically involves the reaction of quinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired product . The reaction conditions generally include:

    Reagents: Quinoline, acetyl chloride, aluminum chloride

    Solvent: Anhydrous dichloromethane

    Temperature: Room temperature to reflux

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

6-Acetylquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or organic solvents depending on the reaction

Major products formed from these reactions include quinoline-6-carboxylic acid and 1-(quinolin-6-yl)ethanol .

Comparison with Similar Compounds

6-Acetylquinoline can be compared with other quinoline derivatives, such as:

  • Quinoline-6-carboxylic acid
  • 1-(Quinolin-8-yl)ethanone
  • This compound

These compounds share a similar quinoline core structure but differ in their functional groups and positions, leading to variations in their chemical properties and biological activities .

Properties

IUPAC Name

1-quinolin-6-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYIZWZRYFGYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293171
Record name 1-(quinolin-6-yl)ethanone
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73013-68-0
Record name 1-(6-Quinolinyl)ethanone
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Record name 73013-68-0
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Record name 1-(quinolin-6-yl)ethanone
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Record name 1-(quinolin-6-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

To a solution of quinoline-6-carboxylic acid methoxy-methyl-amide (11.97 g, 55.35 mmol) in anhydrous THF (200 mL) was added MeMgBr (1.5 M in THF, 55 mL, 83 mmol) at 0° C. under nitrogen. The reaction was allowed to warm to ambient temperature over 16 hours. Sat. NH4Cl (20 mL) was added to quench the reaction. The reaction solution was then extracted with EtOAc (3×50 mL). The combined organics were dried over Na2SO4, filtered, and concentrated to give 1-quinolin-6-yl-ethanone (9.2 g, 97% yield).
Quantity
11.97 g
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reactant
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55 mL
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200 mL
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20 mL
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Synthesis routes and methods II

Procedure details

A 250 mL RB flask was charged with N-methoxy-N-methylquinoline-6-carboxamide (5.943 g, 27.5 mmol) and THF (100 ml, 1220 mmol), then cooled to 0 C. Methylmagnesium bromide (18.3 ml, 55.0 mmol) was added dropwise and the mixture was allowed to warm to room temperature and stirred for 3 hours. The reaction was not quite complete, so additional MeMgBr (3 mL) was added and the mixture was stirred overnight. The mixture was then neutralized using 2N HCl and the aqueous layer was extracted with DCM (200 mL×2) and EtOAc (200 mL×2). The organic layer was dried with MgSO4, filtered, and concentrated to give a yellow oil. The aqueous layer contained some product, so the layer was concentrated and then filtered thru a reverse phase C18 column, first eluting with water than with MeOH. The MeOH layer was concentrated to give a yellow oil which was combined with the yellow oil from the organic layer. The combined portions were purified by MPLC eluting with a gradient of 2-6% MeOH/DCM. 1-(quinolin-6-yl)ethanone (4.074 g, 86.6% yield) was isolated as a yellow oil which solidified upon standing.
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5.943 g
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100 mL
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18.3 mL
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3 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Methylmagnesium bromide (190 mL of a 1.4 M solution in toluene/THF 3:1, 270 mmol) was added over 35 min to a solution of quinoline-6-carboxylic acid methoxy-methyl-amide (Stage 1.5, 26 g, 120 mmol) in THF at 0° C. under nitrogen. The RM was stirred for 30 min at 0° C. and then allowed to warm up to rt. The RM was quenched with 1 M HCl and the THF removed under reduced pressure. The residue was taken up in EtOAc and the organic layer separated, dried and concentrated to give the title compound as a yellow solid (tR 1.0 min (conditions 1), MH+=172).
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26 g
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toluene THF
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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